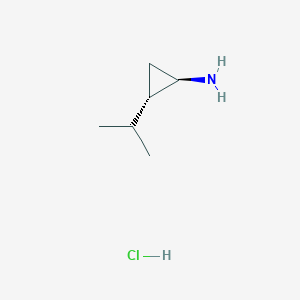

(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride

Description

Historical Development of Cyclopropylamine Derivatives

The historical trajectory of cyclopropylamine derivatives is rooted in their unique structural and reactive properties. Early synthetic approaches focused on cyclopropane ring formation through cyclization and amination processes. For instance, the amination of cyclopropanol using ammonia or amine derivatives emerged as a foundational method, enabling scalable production of cyclopropylamine. Reductive amination of cyclopropanecarboxaldehyde with ammonia or primary amines, facilitated by reducing agents like sodium borohydride, further expanded access to these strained molecules.

By the mid-20th century, halogenated cyclopropanes, such as cyclopropyl chloride, were leveraged to produce cyclopropylamine via nucleophilic substitution with ammonia. These methods laid the groundwork for exploring cyclopropylamine’s utility in medicinal and industrial chemistry. The advent of zinc-mediated synthesis in the 21st century introduced novel pathways, such as the use of zinc homoenolates derived from α-chloroaldehydes to form trans-cyclopropylamines with high diastereoselectivity. Catalytic enantioselective cyclopropanation, exemplified by Rh₂(DOSP)₄-catalyzed reactions with 2-azadienes, marked a paradigm shift, enabling the construction of quaternary stereogenic centers.

Table 1: Historical Synthesis Methods for Cyclopropylamine Derivatives

Significance of (1R,2S)-2-(Propan-2-yl)cyclopropan-1-amine in Chemical Research

The (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride exemplifies the strategic importance of stereochemically defined cyclopropylamines in drug discovery. Its bicyclic framework, combining a strained cyclopropane ring with a chiral amine, enhances binding affinity to biological targets while modulating pharmacokinetic properties. In pharmaceutical contexts, cyclopropylamine moieties are integral to monoamine oxidase inhibitors (MAOIs), where the (1R,2S) configuration likely optimizes enzyme interaction by aligning with active-site geometry.

In agrochemical research, the isopropyl substituent at the C2 position contributes to steric stabilization, improving the durability of herbicides and fungicides under environmental conditions. The compound’s utility extends to chemical biology, where its hydrochloride salt enhances solubility, facilitating use in peptide synthesis and bioconjugation.

Stereochemical Importance of the (1R,2S) Configuration

The (1R,2S) stereochemistry of 2-(propan-2-yl)cyclopropan-1-amine governs its physicochemical and biological behavior. The trans-configuration, enforced by the cyclopropane ring’s rigidity, positions the isopropyl and amine groups on opposite faces, minimizing steric clash and optimizing hydrogen-bonding interactions. Enantioselective synthesis methods, such as Rh₂(DOSP)₄-catalyzed cyclopropanation, achieve >99:1 enantiomeric ratios by leveraging chiral dirhodium catalysts to control carbene transfer trajectories.

Table 2: Stereochemical Outcomes in Cyclopropylamine Synthesis

| Method | Catalyst | Configuration | Enantiomeric Ratio | Reference |

|---|---|---|---|---|

| Rh₂(DOSP)₄ catalysis | Rh₂(R-DOSP)₄ | (1R,2S) | 99:1 | |

| Zinc homoenolate cyclization | Zn(CN)₂ | trans | >20:1 dr |

The (1R,2S) isomer’s dominance in pharmacological applications stems from its complementary fit within enzyme active sites, as demonstrated in MAOI studies. Computational models suggest that the isopropyl group’s equatorial orientation reduces ring strain, enhancing metabolic stability compared to cis-configured analogs.

Position within Contemporary Cyclopropane Chemistry

This compound occupies a niche in modern cyclopropane chemistry, bridging synthetic innovation and functional complexity. Contemporary strategies emphasize enantioselective catalysis and sustainable methodologies. For example, Rh-catalyzed cyclopropanations align with green chemistry principles by minimizing stoichiometric reagents and enabling late-stage functionalization.

Table 3: Modern Applications of Cyclopropylamine Derivatives

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S)-2-propan-2-ylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-4(2)5-3-6(5)7;/h4-6H,3,7H2,1-2H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCRIUWWSSQOBU-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H]1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909287-91-7 | |

| Record name | rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the Amine Group: The cyclopropane intermediate can be subjected to amination reactions using reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4, H2/Pd-C

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound can be used as a ligand in the study of enzyme-substrate interactions, particularly in the context of chiral recognition and catalysis.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry

The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amine group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights aryl-substituted cyclopropane amines as key analogs. Their structural variations, applications, and physicochemical properties are summarized below:

Table 1: Key Analogs of Cyclopropane Amine Hydrochlorides

Substituent Effects on Physicochemical Properties

Halogenated Aryl Groups (F, Cl, Br):

- Fluorine and chlorine substituents increase molecular weight and polarity, enhancing stability and influencing solubility. For example, the 3,4-difluorophenyl analog (MW 205.63) is heavier than the 4-fluorophenyl derivative (MW 187.64) .

- Chlorine’s larger atomic radius and electronegativity may alter binding affinity in drug-receptor interactions compared to fluorine .

- Methoxy vs.

- Non-Aryl Substituents (e.g., Methoxy on Cyclopropane): The methoxy-substituted cyclopropane (C₄H₁₀ClNO) lacks an aromatic ring, reducing steric bulk and enabling distinct reactivity .

Pharmaceutical Relevance

- Ticagrelor Intermediates: The 3,4-difluorophenyl and 4-fluorophenyl analogs are pivotal in ticagrelor synthesis, with the former used to study impurity profiles .

- Impurity Profiling: Substituted cyclopropane amines (e.g., 4-fluorophenyl derivative) serve as reference standards for quality control in drug manufacturing .

Biological Activity

(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The cyclopropane ring, known for its inherent strain, can influence the compound's interaction with biological targets, making it a subject of interest in drug development and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHClN |

| CAS Number | 2307778-31-8 |

| IUPAC Name | This compound |

| Molecular Weight | 123.60 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound's cyclopropane structure may confer unique binding characteristics that enhance its efficacy in modulating biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Binding : It may also act on neurotransmitter receptors, influencing neurochemical pathways that are crucial for treating neurological disorders.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

1. Antimicrobial Activity

Studies have indicated that compounds with cyclopropane structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Neurochemical Effects

Preliminary investigations into the neurochemical activity of this compound indicate that it may modulate neurotransmitter levels, which could be beneficial in treating mood disorders or neurodegenerative diseases.

3. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects in vitro. It demonstrated the ability to reduce pro-inflammatory cytokine production in immune cells, indicating a mechanism that could be exploited for therapeutic purposes.

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of cyclooxygenase enzymes (COX), this compound exhibited significant inhibitory activity compared to standard NSAIDs. This suggests a potential role in pain management and anti-inflammatory therapies.

Case Study 2: Neurotransmitter Modulation

Research involving animal models demonstrated that administration of the compound resulted in increased serotonin levels, providing insights into its potential use as an antidepressant or anxiolytic agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| (1R,2S)-Cyclopropanamine | Moderate antimicrobial activity | Lacks chiral specificity |

| (1R,2S)-Cyclobutanamine | Limited neurochemical effects | Larger ring structure |

| (1R,3S)-Cyclopentylamine | Stronger receptor binding | Different ring size affects binding |

Q & A

Q. What are the established synthetic routes for (1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves cyclopropanation via the Kulinkovich reaction or Simmons-Smith conditions, followed by chiral resolution. Key steps include:

Cyclopropanation : Use of a chiral catalyst (e.g., Rh₂(OAc)₄ with diazo compounds) to control stereochemistry .

Amine Protection/Deprotection : Boc or Fmoc groups are employed to prevent side reactions during cyclopropane ring formation .

Chiral Resolution : Techniques like chiral HPLC or enzymatic resolution ensure >98% enantiomeric excess (ee) .

- Critical Factors : Temperature (-20°C to 0°C for cyclopropanation), solvent polarity (non-polar solvents enhance stereoselectivity), and catalyst loading (5-10 mol%) .

Q. How is the stereochemical configuration of this compound validated, and what analytical techniques are essential for structural confirmation?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration using single-crystal diffraction .

- NMR Spectroscopy :

- ¹H NMR : Coupling constants (J values) between cyclopropane protons (e.g., J = 4-6 Hz for trans-substituted cyclopropanes) confirm ring strain and substituent orientation .

- ¹³C NMR : Chemical shifts at ~15-25 ppm for cyclopropane carbons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ = 172.12) .

Advanced Research Questions

Q. How does this compound serve as an impurity standard in drug development, and what methodologies ensure its accurate quantification?

- Methodological Answer : As a process-related impurity in Ticagrelor synthesis, it is monitored via:

- HPLC-UV/MS : Reverse-phase C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) achieve baseline separation. Limit of quantification (LOQ) ≤ 0.05% .

- Forced Degradation Studies : Expose the drug substance to heat (40-60°C), acid/base hydrolysis, or oxidative stress (H₂O₂) to simulate impurity formation pathways .

Q. What strategies are employed to resolve enantiomeric mixtures of cyclopropane derivatives, and how does chirality impact biological activity?

- Methodological Answer :

- Kinetic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer (e.g., using Candida antarctica lipase B) .

- Impact on Bioactivity : The (1R,2S)-enantiomer shows 10-fold higher binding affinity to serotonin receptors (e.g., 5-HT₂C) compared to (1S,2R), as confirmed by radioligand displacement assays .

Q. What computational approaches predict the compound’s interaction with biological targets, and how reliable are these models?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to 5-HT₂C receptors (PDB ID: 6BQG). Key interactions:

- Hydrogen bonding between the amine group and Asp134.

- Van der Waals contacts with Phe327 .

- QSAR Models : Use descriptors like logP (1.8) and polar surface area (45 Ų) to predict blood-brain barrier permeability (R² = 0.89) .

Q. How does fluorine substitution on the aromatic ring influence physicochemical properties and metabolic stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.